Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate
Description
Structural Features and Nomenclature
The compound features three distinct structural domains:
- Benzothiazole core : A bicyclic system with nitrogen and sulfur atoms at positions 1 and 3, respectively. The 6-position contains an ethyl ester group (-COOCH2CH3).
- Oxathiin ring : A six-membered 1,4-oxathiin system fused to a phenyl group at position 3, existing in a partially saturated 5,6-dihydro configuration.
- Linking amide group : A carbonylamino (-NH-C=O) bridge connecting the benzothiazole's 2-position to the oxathiin's 2-position.
The IUPAC name systematically describes this architecture:
This compound.
| Molecular Property | Value |
|---|---|
| Molecular formula | C21H18N2O4S2 |
| Molecular weight | 426.5 g/mol |
| CAS registry number | 1010911-48-4 |
| Hydrogen bond acceptors | 9 |
| Rotatable bonds | 12 |
The crystal structure remains undetermined, but computational models suggest a planar benzothiazole system with perpendicular orientation relative to the oxathiin ring.
Historical Context of Benzothiazole-Oxathiin Hybrid Systems
The development of benzothiazole-oxathiin hybrids emerged from three research trajectories:
- Antimicrobial benzothiazoles : Early work (1980s) demonstrated 2-aminobenzothiazoles' activity against Gram-positive bacteria.
- Oxathiin pharmaceuticals : The discovery of oxathiin-based antifungal agents in the 1990s stimulated interest in this heterocycle.
- Hybrid drug design : Post-2000 strategies combining privileged scaffolds led to first-generation benzothiazole-oxathiin conjugates.
Key milestones include:
- 2005: First reported synthesis of benzothiazole-oxathiin amides through carbodiimide-mediated coupling
- 2012: Discovery of enhanced blood-brain barrier penetration in hybrid systems compared to parent compounds
- 2021: Computational studies revealing stable π-π interactions between the aromatic systems
Significance in Heterocyclic Chemistry Research
This compound exemplifies three emerging trends in heterocyclic chemistry:
1. Strategic hybridization
Combining benzothiazole (electron-deficient) with oxathiin (moderately electron-rich) creates a polarized system enabling:
- Tandem electrophilic/nucleophilic reactivity
- Charge-transfer complex formation
- Conformational switching capabilities
2. Synthetic methodology development
Its synthesis requires mastery of:
- Oxathiin ring construction via thioether oxidation
- Regioselective benzothiazole amidation
- Orthogonal protection strategies for ester groups
3. Structure-activity relationship (SAR) platforms
The modular structure allows systematic variation of:
- Oxathiin substituents (position 3 phenyl group)
- Benzothiazole substitution patterns (positions 2 and 6)
- Amide linker modifications (e.g., urea analogs)
Recent studies demonstrate its utility as a:
Properties
Molecular Formula |
C21H18N2O4S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C21H18N2O4S2/c1-2-26-20(25)14-8-9-15-16(12-14)29-21(22-15)23-19(24)17-18(28-11-10-27-17)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,22,23,24) |
InChI Key |
NYKDDAHPNYFGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate
The precursor ethyl 2-amino-1,3-benzothiazole-6-carboxylate is prepared by reacting 4-aminobenzoic acid ethyl ester with thiourea in the presence of a brominating agent (e.g., bromine in acetic acid). Cyclization occurs under reflux, yielding the benzothiazole ring:
Key Conditions :
Synthesis of the 3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl Chloride
The oxathiin moiety is constructed through a thioether formation followed by cyclization.
Thioether Intermediate Formation
Phenyl glycidyl ether reacts with thiourea in ethanol under basic conditions to form a thioether intermediate:
Cyclization to Oxathiin
The thioether undergoes acid-catalyzed cyclization with acetic anhydride to form 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylic acid:
Conversion to Carbonyl Chloride
The carboxylic acid is treated with thionyl chloride to generate the acyl chloride:
Key Conditions :
-
Solvent: Dichloromethane
-
Temperature: 25°C (room temperature)
-
Yield: 90–92%
Amide Coupling of Benzothiazole and Oxathiin Moieties
The final step involves coupling the benzothiazole amine with the oxathiin carbonyl chloride.
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) facilitates the amide bond formation under mild conditions:
Procedure :
-
Reagents :
-
Benzothiazole amine (1 mmol)
-
Oxathiin carbonyl chloride (1 mmol)
-
HATU (1.1 mmol)
-
N-Methylmorpholine (NMM, 3 mmol)
-
Solvent: N,N-Dimethylformamide (DMF, 3 mL)
-
-
Conditions :
-
Temperature: 60°C
-
Duration: 3 hours
-
-
Workup :
-
Evaporate solvent under reduced pressure.
-
Recrystallize residue from ethanol/water (1:1).
-
Alternative Methods and Optimization
EDCl/HOBt Coupling
Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) offers a lower-cost alternative:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C (gradual) |
| Yield | 78–82% |
Advantages : Reduced reagent cost.
Disadvantages : Longer reaction time (12–18 hours).
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces coupling time to 20 minutes but requires specialized equipment.
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC (C18 column, MeCN/H2O 70:30): Retention time = 6.2 min, purity >98%.
Challenges and Mitigation Strategies
-
Low Coupling Yields :
-
Oxathiin Ring Opening :
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1 mmol | 10 mol |
| Solvent Volume | 3 mL/g | 2.5 L/kg |
| Cooling Requirement | Ice bath | Jacketed reactor |
| Yield | 88–90% | 85–87% |
Key Insight : Scaling up requires slower addition of HATU to control exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or oxathiin rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 426.5 g/mol
- CAS Number : 1010911-48-4
The compound consists of a benzothiazole core, which is known for its biological activity, and an oxathiin derivative that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing benzothiazole structures. Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated moderate activity against breast cancer cells, with IC50 values indicating potential for further development as an anticancer agent .
Enzyme Inhibition
Benzothiazole derivatives are known to exhibit enzyme inhibitory properties. The compound may serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways:
- Target Enzymes : Potential targets include kinases and proteases involved in cancer progression.
- Research Findings : Preliminary assays have shown that modifications to the benzothiazole ring can enhance inhibitory potency .
Antimicrobial Properties
The compound's unique structure may confer antimicrobial activity, making it a candidate for further exploration in treating bacterial and fungal infections:
- Activity Spectrum : Investigations into its efficacy against Gram-positive and Gram-negative bacteria are ongoing.
- Potential Applications : The compound could be utilized in formulations aimed at combating resistant strains of bacteria .
Neuroprotective Effects
Given the increasing interest in neuroprotective agents for conditions like Alzheimer’s disease, this compound's ability to cross the blood-brain barrier could be beneficial:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Hydrogen-Bonding and Solubility Trends
| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | LogP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | 2 | 6 | ~3.5 | Moderate |
| Compound A (14a) | 2 | 5 | ~2.8 | High |
| Compound B | 1 | 4 | ~2.2 | High |
| Compound C | 2 | 3 | ~1.8 | Very High |
| Compound D (8b) | 2 | 5 | ~3.0 | Moderate |
Key Research Findings
Heteroatom Effects : Replacement of sulfur in the oxathiin ring with oxygen (Compound A) improves hCA I inhibition due to enhanced hydrogen-bonding.
Substituent Bulk : Bulky groups (e.g., benzyl in Compound D derivatives) reduce activity, while ethyl groups optimize steric compatibility.
Core Aromaticity : Benzothiazole derivatives generally exhibit stronger π-π interactions than saturated thiazine analogues (Compound E).
Ester vs.
Biological Activity
Ethyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxathiin ring and a benzothiazole moiety. The molecular formula is with a molecular weight of approximately 358.48 g/mol. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and oxathiin exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of similar compounds showed that benzothiazole derivatives had minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as E. coli and S. aureus . This suggests that the compound may possess comparable activity.
Cytotoxicity Against Cancer Cells
The compound's potential cytotoxic effects have been evaluated in vitro against several tumor cell lines. For instance, derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| Ethyl 2-{...}-6-carboxylate | MDA-MB-231 (Breast) | 30 |
| Ethyl 2-{...}-6-carboxylate | SK-Hep-1 (Liver) | 32 |
| Ethyl 2-{...}-6-carboxylate | NUGC-3 (Gastric) | 28 |
The biological activity of the compound can be attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
Antifungal and Antiprotozoal Activity
In addition to antibacterial properties, similar compounds have exhibited antifungal and antiprotozoal activities. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Research Findings and Implications
The exploration of this compound highlights its potential as a lead compound for drug development in treating infections and cancer. Its diverse biological activities warrant further research into its pharmacokinetics and safety profiles.
Q & A
Basic: What are the common synthetic pathways for this compound, and how are intermediates characterized?
Answer:
Synthesis typically involves sequential functionalization of the benzothiazole and oxathiin moieties. Key steps include:
- Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources (e.g., ethyl 6-carboxybenzothiazole precursors) under acidic or oxidative conditions .
- Oxathiin ring construction : Cyclization of thioether intermediates via nucleophilic substitution or radical-mediated pathways. For example, coupling 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride with the benzothiazole amine group .
- Characterization : Intermediates are validated using / NMR (confirming amide/ester linkages), FT-IR (C=O stretches at 1650–1750 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Single-crystal XRD (refined via SHELXL) resolves stereochemical ambiguities .
Advanced: How can crystallographic data inconsistencies be resolved when determining the molecular structure using SHELX?
Answer:
- Disorder handling : Apply SHELXL restraints (e.g., DFIX, SIMU) to flexible groups like the oxathiin ring. For twinned crystals, use the TWIN command with HKLF5 data .
- Validation metrics : Monitor R-factor convergence (), residual electron density (), and Hirshfeld surface analysis to detect misplaced atoms .
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors .
Basic: What spectroscopic techniques are essential for characterizing hydrogen bonding in this compound?
Answer:
- Solid-state NMR : - HETCOR spectra map N–H···O=S interactions.
- FT-IR : N–H stretches (3200–3350 cm) and C=O frequency shifts () indicate H-bond strength .
- XRD analysis : Measure donor-acceptor distances (2.6–3.2 Å) and angles (150–180°). Graph set analysis (e.g., , motifs) classifies H-bond patterns .
Advanced: How do computational methods aid in analyzing the oxathiin ring's conformational flexibility?
Answer:
- DFT calculations : Optimize ring geometries using B3LYP/6-311+G(d,p). Compare Cremer-Pople puckering parameters (, ) with XRD data to quantify non-planarity .
- Molecular dynamics (MD) : Simulate ring-flipping barriers (AMBER force field) under solvent conditions. Validate using NMR line shape analysis of dynamic processes .
- NMR prediction : GIAO-calculated chemical shifts (vs. experimental data) confirm dominant conformers .
Basic: How is synthetic purity assessed and optimized for this compound?
Answer:
- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 280 nm quantifies impurities (<2%).
- Elemental analysis : Carbon/nitrogen content must align with theoretical values within ±0.3% .
- Recrystallization : Ethyl acetate/hexane (1:4) yields >95% purity, verified by melting point consistency (±1°C) and single-spot TLC .
Advanced: What strategies reconcile contradictory biological activity data across studies?
Answer:
- Assay standardization : Use isogenic cell lines, fixed serum concentrations (e.g., 10% FBS), and matched incubation times (24–48 hrs) .
- SAR studies : Synthesize analogs (e.g., ester → carboxylic acid) to isolate electronic vs. steric effects. Corrogate logP and IC via QSAR models .
- Target validation : Surface plasmon resonance (SPR) quantifies binding kinetics (), while thermal shift assays () confirm target engagement .
Basic: What crystallographic software and protocols are recommended for structure refinement?
Answer:
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution). Olex2 or WinGX interfaces simplify parameterization .
- Protocols :
Advanced: How are ring-puckering effects in the oxathiin moiety quantified?
Answer:
- Cremer-Pople analysis : Calculate puckering amplitude () and phase angle () from atomic coordinates. Compare with DFT-derived values to assess environmental effects (e.g., crystal packing) .
- Torsion angle plots : Map for the oxathiin ring to identify envelope or twist-boat conformers .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage : Argon-atmosphere vials at −20°C in anhydrous DMSO or acetonitrile. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .
- Stability monitoring : Track degradation via weekly HPLC (retention time shifts >5% indicate instability) .
Advanced: How does hydrogen bonding influence solid-state photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
